molecular formula C15H12ClNO B8798640 1-(3-CHLOROPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-3-ONE

1-(3-CHLOROPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-3-ONE

Cat. No.: B8798640
M. Wt: 257.71 g/mol
InChI Key: BPBYTLVKAVWKFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-CHLOROPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-3-ONE is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features a chlorophenyl group attached to the isoquinoline core, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLOROPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-3-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLOROPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-3-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding isoquinolinone.

    Reduction: Reduction of the carbonyl group to form alcohol derivatives.

    Substitution: Halogenation, nitration, or sulfonation of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of electrophilic reagents like halogens, nitric acid, or sulfuric acid.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield isoquinolinone derivatives, while substitution reactions may introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-(3-CHLOROPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-3-ONE may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-3-ONE would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dihydroisoquinolin-3(4H)-one: Lacks the chlorophenyl group.

    3-Chloroisoquinoline: Lacks the dihydro and carbonyl groups.

    1-Phenylisoquinoline: Lacks the chlorine atom.

Uniqueness

1-(3-CHLOROPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-3-ONE is unique due to the presence of both the chlorophenyl group and the isoquinoline core. This combination may impart distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C15H12ClNO

Molecular Weight

257.71 g/mol

IUPAC Name

1-(3-chlorophenyl)-2,4-dihydro-1H-isoquinolin-3-one

InChI

InChI=1S/C15H12ClNO/c16-12-6-3-5-11(8-12)15-13-7-2-1-4-10(13)9-14(18)17-15/h1-8,15H,9H2,(H,17,18)

InChI Key

BPBYTLVKAVWKFQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(NC1=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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